molecular formula C10H18N2O5 B14429845 Methyl 4-(3-acetyloxypropylnitrosamino)butanoate CAS No. 79448-02-5

Methyl 4-(3-acetyloxypropylnitrosamino)butanoate

Cat. No.: B14429845
CAS No.: 79448-02-5
M. Wt: 246.26 g/mol
InChI Key: KLVDQYAUWICTSU-UHFFFAOYSA-N
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Description

Methyl 4-(3-acetyloxypropylnitrosamino)butanoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-acetyloxypropylnitrosamino)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol . The reaction can be catalyzed by acids or bases, depending on the desired conditions.

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves the use of acid anhydrides or carboxylic acids reacting with alcohols . These reactions are typically carried out in large reactors with controlled temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-acetyloxypropylnitrosamino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 4-(3-acetyloxypropylnitrosamino)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances, flavorings, and other consumer products.

Mechanism of Action

The mechanism of action of methyl 4-(3-acetyloxypropylnitrosamino)butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-acetyloxypropylnitrosamino)butanoate is unique due to its specific structure, which includes both ester and nitrosamine functional groups. This combination gives it distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

79448-02-5

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 4-[3-acetyloxypropyl(nitroso)amino]butanoate

InChI

InChI=1S/C10H18N2O5/c1-9(13)17-8-4-7-12(11-15)6-3-5-10(14)16-2/h3-8H2,1-2H3

InChI Key

KLVDQYAUWICTSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN(CCCC(=O)OC)N=O

Origin of Product

United States

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